molecular formula C22H23N5O8 B608083 IMM-H007 CAS No. 1221412-23-2

IMM-H007

Cat. No. B608083
M. Wt: 485.453
InChI Key: PIFNMFQDQJWHMO-HUUCEWRRSA-N
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Description

IMM-H007, also known as WS070117, is an orally active and potent AMPK (AMP-activated protein kinase) activator and TGFβ1 (transforming growth factor β1) antagonist . It has protective effects in cardiovascular diseases via activation of AMPK . IMM-H007 negatively regulates endothelium inflammation through inactivating NF-κB and JNK/AP1 signaling . It can be used for the research of nonalcoholic fatty liver disease (NAFLD) and inflammatory atherosclerosis .


Molecular Structure Analysis

The chemical formula of IMM-H007 is C22H23N5O8 . Its exact mass is 485.15 and its molecular weight is 485.453 .


Chemical Reactions Analysis

IMM-H007 is known to interact with TGFβ1, inhibiting its binding to TGFβ type II receptors, and downregulating the Smad2/3 signaling pathway downstream of TGFβ1 . It also has effects on AMPK-dependent and -independent mechanisms .


Physical And Chemical Properties Analysis

IMM-H007 has a molecular weight of 485.45 and a chemical formula of C22H23N5O8 . The solubility of IMM-H007 is greater than 60 mg/mL in DMSO .

Scientific Research Applications

Pharmacokinetic Properties

IMM-H007 has been explored in preclinical pharmacokinetic studies. These studies focus on its absorption, distribution, metabolism, and excretion in vivo, particularly after oral administration and sublingual venous injection in hamsters. This research provides a foundation for understanding the pharmacodynamics of IMM-H007 and its potential drug interactions (Zhang, Liu, & Deng, 2018).

Effect on Endothelial Dysfunction and Vascular Inflammation

Several studies have investigated IMM-H007's impact on endothelial dysfunction and vascular inflammation. It is found to improve endothelial dysfunction through mechanisms independent of its lipid-lowering effect. IMM-H007 also suppresses vascular inflammation in the early stages and progression of atherosclerosis. This involves the modulation of various cellular pathways, including the inhibition of NF-κB and JNK/AP1 signaling, which play crucial roles in endothelium inflammation (Wang, Peng, Lian, & Zhu, 2019); (Yu, Ming, Li, Yu, Chu, Zhu, & Zhu, 2019).

Role in Cardiac Function

IMM-H007 has been found to improve heart function and reduce cardiac fibrosis. In studies involving angiotensin II-induced cardiac remodeling models, IMM-H007 showed significant improvement in heart function metrics like left ventricular ejection fraction and fractional shortening. It also reduced cardiac fibroblast activation and matrix protein production, thus alleviating cardiac fibrosis through the AMPK-TGF-β1 signaling pathway (Ge, Zhang, Gao, Li, Zhu, & Wang, 2019).

Metabolic Effects in Hyperlipidemia

A study on the metabolic effects of IMM-H007 in hyperlipidemic hamsters revealed improvements in the metabolism of carbohydrates, ketone bodies, fatty acids, amino acids, and bile acids. IMM-H007 also influenced the composition of the gut flora, suggesting its potential in regulating gut microbiota. This research underlines IMM-H007’s role in addressing hyperlipidemic metabolism and its possible benefits in treating conditions like obesity and type 2 diabetes mellitus (Li, Sun, Zhang, Qu, Yang, Ma, Jin, Zhu, & Wang, 2018).

Safety And Hazards

IMM-H007 is classified as toxic and can cause harm if swallowed . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

CAS RN

1221412-23-2

Product Name

IMM-H007

Molecular Formula

C22H23N5O8

Molecular Weight

485.453

IUPAC Name

N-(3-Hydroxyphenyl)adenosine 2',3',5'-triacetate

InChI

InChI=1S/C18H17N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-7,9-10,14-15,25H,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

InChI Key

PIFNMFQDQJWHMO-HUUCEWRRSA-N

SMILES

OC1=CC(NC2=C3N=CN([C@H]4[CH][CH][C@H](COC(C)=O)O4)C3=NC=N2)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IMM-H007;  IMM H007;  IMMH007;  WS 070117;  WS-070117;  WS070117; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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